molecular formula C11H20N2O3 B8491146 H-Val-Pro-OMe

H-Val-Pro-OMe

Cat. No.: B8491146
M. Wt: 228.29 g/mol
InChI Key: IZAPPFQMAUWRCO-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Pro-OMe is a dipeptide derivative consisting of valine (Val) and proline (Pro) residues, with a methyl ester (OMe) group at the C-terminus. This compound is synthesized via peptide coupling methods, such as activated ester strategies using reagents like DCCD (N,N'-dicyclohexylcarbodiimide) or mixed anhydrides, as observed in studies on racemization during synthesis . Its structural simplicity and stereochemical stability make it a model compound for investigating peptide synthesis efficiency and side-chain interactions. This compound is also relevant in studies of hydrophobic aggregation and coacervation behavior in sequential polypeptides, such as tropoelastin models .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16-3/h7-9H,4-6,12H2,1-3H3/t8-,9-/m0/s1

InChI Key

IZAPPFQMAUWRCO-IUCAKERBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

H-(Val-Pro-Gly-Gly)ₙ-Val-OMe

Structural Differences : This sequential polytetrapeptide features repeating Val-Pro-Gly-Gly units, extending the backbone length compared to H-Val-Pro-OMe.
Functional Differences :

  • Coacervation Behavior : Unlike this compound, the polymer H-(Val-Pro-Gly-Gly)ₙ-Val-OMe exhibits temperature-dependent coacervation (aggregation into liquid droplets) in aqueous solutions above 50°C. This property is attributed to Val-Pro hydrophobic interactions and intramolecular hydrogen bonding (14-atom rings) .
  • Molecular Weight Dependence : Coacervation occurs only in higher molecular weight polymers (n > 40), whereas shorter chains (n = 8–40) form ordered structures without phase separation .
Parameter This compound H-(Val-Pro-Gly-Gly)ₙ-Val-OMe
Molecular Weight ~260 g/mol (dipeptide) >5,000 g/mol (n > 40)
Solubility Soluble in polar solvents Temperature-dependent coacervation
Applications Model for peptide synthesis Biomaterials research

H-(Val-Ala-Pro-Gly)ₙ-Val-OMe

Structural Differences : Replaces Pro with Ala in the Val-Pro sequence.
Functional Differences :

  • Aggregation Behavior : Unlike H-(Val-Pro-Gly-Gly)ₙ-Val-OMe, this polymer precipitates irreversibly under similar conditions, highlighting the critical role of Pro in stabilizing hydrophobic interactions and coacervation .

Z-Pro-Val-Pro-OMe

Structural Differences : A tripeptide (Z-protected Pro-Val-Pro-OMe) with an additional Pro residue.
Synthetic Challenges :

  • Racemization : During coupling of Z-Pro-Val-OH and H-Pro-OMe, racemization occurs even with N-hydroxysuccinimide (NHS) activation, reducing tripeptide yields. This contrasts with this compound, where shorter chains reduce racemization risks .
  • Gas Chromatography Analysis : Racemization rates for Z-Pro-Val-Pro-OMe were quantified using Weygand’s method, showing higher susceptibility compared to Leu-Phe-Val systems .

Comparison with Functionally Similar Compounds

Fc-Gly-Pro-Arg(NO₂)-OMe

Functional Differences :

  • Electrochemical Properties : This ferrocene (Fc)-tagged peptide exhibits reversible redox behavior (Epa = 0.624 V, Epc = 0.552 V) and forms a 2:1 complex with Cu(II), unlike this compound, which lacks metal-binding motifs .
  • Applications : Used in electrochemical sensors, whereas this compound is primarily a synthetic intermediate .

H-Pro-OMe·HCl

Functional Role :

  • Synthetic Utility: As a single amino acid derivative (methyl proline ester), it serves as a building block for peptide synthesis. Unlike this compound, it lacks dipeptide-specific interactions but is critical for producing longer peptides like Z-Pro-Val-Pro-OMe .

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